

Comparative NMR Analysis of 4-Butylphenylboronic Acid and Structurally Related Analogues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Butylphenylboronic acid**

Cat. No.: **B114703**

[Get Quote](#)

A definitive guide to the ^1H and ^{13}C NMR spectral characteristics of **4-butylphenylboronic acid**, with a comparative analysis against its ethyl and tert-butyl analogues. This guide provides researchers, scientists, and drug development professionals with detailed experimental data, protocols, and visual aids to facilitate the identification and characterization of these important synthetic building blocks.

Introduction

Phenylboronic acids are a cornerstone of modern organic synthesis, most notably for their indispensable role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The electronic and steric properties of substituents on the phenyl ring significantly influence their reactivity and spectroscopic characteristics. This guide focuses on the detailed ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) analysis of **4-butylphenylboronic acid**. To provide a comprehensive understanding of how alkyl chain variation impacts the NMR spectra, a direct comparison is made with 4-ethylphenylboronic acid and 4-tert-butylphenylboronic acid. The data presented herein offers a valuable resource for the unambiguous identification and purity assessment of these compounds in a research and development setting.

Comparative ^1H NMR Data

The ^1H NMR spectra of the three 4-alkylphenylboronic acids in deuterated chloroform (CDCl_3) exhibit distinct patterns in the aliphatic region, while the aromatic region shows more subtle

differences. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Note: The chemical shift of the $\text{B}(\text{OH})_2$ protons can be highly variable and may not always be observed due to exchange with residual water in the solvent.

Comparative ^{13}C NMR Data

The ^{13}C NMR spectra provide clear differentiation between the three analogues, particularly in the aliphatic carbon signals and the ipso-carbon of the aromatic ring.

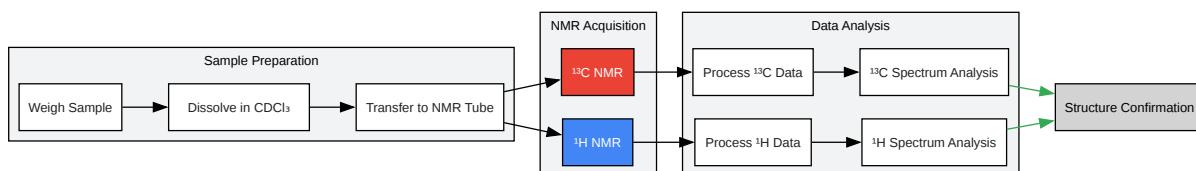
Compound	Alkyl Carbons	Chemical Shift (δ , ppm)	Aromatic Carbons	Chemical Shift (δ , ppm)
4- Butylphenylboron ic acid	-CH ₂ - (α)	35.6	C-1 (ipso)	146.5
	-CH ₂ - (β)	33.5	C-2, C-6	135.5
	-CH ₂ - (γ)	22.3	C-3, C-5	128.1
	-CH ₃ (δ)	13.9	C-4 (ipso-B)	131.0 (broad)
4- Ethylphenylboron ic acid	-CH ₂ -	29.0	C-1 (ipso)	147.2
	-CH ₃	15.6	C-2, C-6	135.6
	C-3, C-5	127.7		
	C-4 (ipso-B)	130.8 (broad)		
4-tert- Butylphenylboron ic acid	-C(CH ₃) ₃	34.8	C-1 (ipso)	154.0
	-C(CH ₃) ₃	31.3	C-2, C-6	135.2
	C-3, C-5	125.1		
	C-4 (ipso-B)	130.5 (broad)		

Note: The carbon atom attached to the boron (C-4) often appears as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Sample Preparation:

- Approximately 10-20 mg of the phenylboronic acid sample was accurately weighed and dissolved in 0.6 mL of deuterated chloroform (CDCl₃).


- The solution was transferred to a 5 mm NMR tube.
- Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing (0.00 ppm).

NMR Data Acquisition:

- ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.
- For ^1H NMR, 16 scans were acquired with a relaxation delay of 1 second.
- For ^{13}C NMR, 1024 scans were acquired with a relaxation delay of 2 seconds.
- All spectra were processed with a standard Fourier transform and baseline correction.

Visualizing Molecular Structure and NMR Workflow

The following diagrams illustrate the molecular structure of **4-butylphenylboronic acid** and a generalized workflow for its NMR analysis.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Comparative NMR Analysis of 4-Butylphenylboronic Acid and Structurally Related Analogues]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b114703#1h-nmr-and-13c-nmr-analysis-of-4-butylphenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com